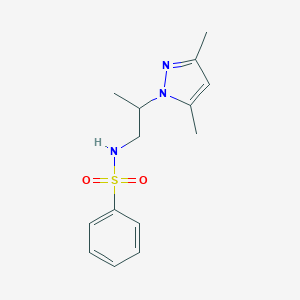

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide

描述

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has garnered attention due to its potential pharmacological activities and applications in various scientific fields.

作用机制

Target of Action

Compounds with similar structures have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that the compound contains a 3,5-dimethylpyrazole moiety , which is a common structural feature in many biologically active compounds. This moiety is known to interact with various biological targets, potentially influencing their function .

Biochemical Pathways

Compounds containing the 3,5-dimethylpyrazole moiety have been associated with various biochemical pathways .

Pharmacokinetics

Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, and other effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures (25-50°C) and stirring the reaction mixture for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile at room temperature.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Corresponding substituted products depending on the nucleophile used.

科学研究应用

Antiparasitic Activity

Research has shown that derivatives of benzenesulfonamide, including those with pyrazole moieties, exhibit promising activity against parasites such as Leishmania species. A study identified several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives that demonstrated effective antileishmanial properties with lower cytotoxicity compared to traditional treatments like pentamidine. The compounds were evaluated for their activity against Leishmania infantum and Leishmania amazonensis, revealing potential for new therapeutic agents against these neglected diseases .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Antibacterial Properties

The sulfonamide group in the compound is known for its antibacterial activity. Research indicates that compounds containing sulfonamides can inhibit bacterial growth effectively, making them suitable candidates for developing new antibiotics . The incorporation of the pyrazole structure enhances the interaction with bacterial targets, potentially leading to novel treatments for resistant strains.

Coordination Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can serve as a ligand in coordination chemistry due to the presence of the pyrazole ring. Pyrazoles are recognized for their ability to form stable complexes with transition metals, which can be utilized in catalysis and materials science . The versatility of this compound allows for modifications that can tailor its properties for specific applications in catalysis.

Toxicological Profile

The safety profile of this compound is critical for its application in medicinal chemistry. Studies have indicated that while some derivatives exhibit low cytotoxicity, thorough toxicological evaluations are necessary to assess their safety in clinical settings .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Case Study 1 : A series of benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity against L. infantum and L. amazonensis. The findings suggested that structural modifications could enhance efficacy while reducing toxicity .

- Case Study 2 : The coordination properties of pyrazole-containing ligands were explored, demonstrating their potential in forming metal complexes that could be applied in catalysis and material science .

相似化合物的比较

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can be compared with other similar compounds, such as:

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl linker instead of a propyl linker.

This compound derivatives: Compounds with different substituents on the benzene ring or pyrazole ring.

生物活性

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential pharmacological activities, particularly within the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives. The presence of a sulfonamide group enhances its biological activity. The compound can be represented by the following structural formula:

The biological activity of this compound is attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Compounds with a similar structure have shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may exert anti-inflammatory effects through these pathways .

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting various kinases involved in tumor growth. For example, compounds structurally similar to this one have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7, A549) .

Biological Activity Data

The following table summarizes some key findings on the biological activity of this compound and related compounds:

| Activity | Cell Line / Target | IC50/Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | Not specified | |

| Antitumor | MCF7 | 3.79 µM | |

| Antitumor | A549 | 26 µM | |

| Cytotoxicity | Hep-2 | 3.25 mg/mL | |

| Cytotoxicity | P815 | 17.82 mg/mL |

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results showed significant growth inhibition in MCF7 and A549 cells, indicating potential use in cancer therapy .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole compounds. Results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their therapeutic potential in inflammatory diseases .

- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of pyrazole derivatives. Compounds were tested against various bacterial strains and showed promising results in inhibiting growth, thus supporting their development as antimicrobial agents .

属性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYOBLOKOFDHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332990 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890598-20-6 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。